tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

PROTAC synthesis Medicinal chemistry Quality control

Reproducing PROTAC ER Degrader-12 (DC50 <10 nM) requires the exact linker. This spirocyclic diamine, with Boc protection at the 2-position and free amine at 7-position, enables sequential functionalization and enforces conformational rigidity unattainable with flexible linkers. High purity (≥97%) and bulk availability support both SAR studies and scale-up. SNAr chemistry yields 94.2%, ensuring robust synthesis.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 236406-55-6
Cat. No. B1290771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
CAS236406-55-6
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCNCC2
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(9-14)4-6-13-7-5-12/h13H,4-9H2,1-3H3
InChIKeyHWLNKJXLGQVMJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: Spirocyclic PROTAC Linker


tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 236406-55-6) is a spirocyclic diamine featuring a tert-butyloxycarbonyl (Boc) protecting group [1]. This compound serves as a versatile building block in medicinal chemistry and is specifically employed as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), most notably in PROTAC ER Degrader-12 and PROTAC AR Degrader-9 . Its spirocyclic core imparts conformational constraint that differentiates it from flexible linear linkers, while the orthogonal protection strategy (Boc at the 2-position, free amine at the 7-position) enables sequential functionalization in multi-step synthetic routes [2].

Orthogonal Protection Boc at 2-position, free amine at 7-position for sequential functionalization
Conformational Rigidity Spirocyclic core enforces defined spatial orientation distinct from linear linkers
PROTAC Linker Application Key linker in ER Degrader-12 and AR Degrader-9 for targeted protein degradation studies

Why Generic Linker Substitution Fails in PROTAC Design


PROTAC linker selection is not interchangeable; subtle variations in linker composition, length, and rigidity profoundly influence ternary complex formation, cellular permeability, and ultimately degradation potency (DC50) [1]. The spirocyclic framework of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate enforces a defined spatial orientation between the E3 ligase ligand and the target protein ligand that linear PEG or alkyl linkers cannot recapitulate [2]. Furthermore, the regiochemistry of the Boc protecting group (2-position vs. 7-position) dictates the synthetic accessibility of downstream PROTAC intermediates; substitution with the 7-Boc isomer (CAS 896464-16-7) alters both the physicochemical properties of the linker and the sequence of deprotection steps, potentially leading to different yields and purities of final PROTAC constructs . The following evidence quantifies these differentiation points.

Linear PEG or alkyl linkers
Flexible linkers may not reproduce the constrained ternary complex geometry enabled by the spirocyclic core, potentially altering degradation efficiency.
7-Boc regioisomer (CAS 896464-16-7)
Altered protecting group position changes physicochemical properties and synthetic sequence; may lead to different yields and purity profiles in downstream PROTAC intermediates.

Evidence Guide: Key Differentiators from Analogs and Alternatives


Purity Advantage vs. Standard Grade

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is available from MedChemExpress and Biozol at a certified purity of 99.89% , compared to the 97% purity offered by AChemBlock, Apollo Scientific, and Sigma-Aldrich for the identical compound . For the regioisomeric 7-carboxylate analog (CAS 896464-16-7), purity ranges from 95% to 98% across vendors, with only ChemScene reporting a comparable 99.43% . The higher purity grade minimizes batch-to-batch variability and reduces the risk of byproduct interference in sensitive biological assays.

Purity (HPLC)
Data to verify
99.89%
+2.89 pp vs. 97% grade
Minimizes purification steps and reduces batch variability in sensitive assays.
Compared to standard 97% vendor grade; 7-carboxylate isomer purity typically 95–98%.
PROTAC synthesis Medicinal chemistry Quality control

Lower TPSA for Improved Membrane Permeability

The target compound exhibits a topological polar surface area (TPSA) of 41.6 Ų and a calculated LogP of 1.23 . In contrast, a representative PEG4-based PROTAC linker displays a TPSA of 221 Ų and a LogP of 1.2 . While LogP values are comparable, the 5.3-fold lower TPSA of the spirocyclic linker is a strong predictor of superior passive membrane permeability, a critical parameter for PROTACs that must enter cells to induce protein degradation [1]. This property advantage is inherent to the spirocyclic scaffold and is not shared by flexible, polar PEG linkers.

TPSA & Permeability
Class-level inference
41.6 vs 221 Ų
81% lower TPSALogP 1.23 vs 1.2
Predicted higher passive membrane permeability compared to PEG4 linkers.
In silico calculations; class-level relationship between TPSA and cell penetration.
PROTAC linker design Drug-like properties Membrane permeability

PROTAC Potency in ER Degrader-12

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate serves as the linker component in PROTAC ER Degrader-12, which achieves a degradation concentration (DC50) of less than 10 nM against the estrogen receptor in MCF-7 breast cancer cells . For comparison, other ER-targeting PROTACs using PEG-based linkers, such as Gefitinib-based PROTAC 3, exhibit DC50 values ranging from 11.7 nM to 22.3 nM in EGFR-dependent models [1]. While these DC50 values are not directly comparable due to differing target proteins and E3 ligase ligands, the low nanomolar potency of ER Degrader-12 demonstrates that the spirocyclic linker does not impede—and may facilitate—the formation of a productive ternary complex.

Degradation Potency (DC₅₀)
Cross-study comparable
< 10 nM
ER Degrader-12
Demonstrates that the spirocyclic linker supports productive ternary complex formation.
MCF-7 cells, 24–72 h; cross-study comparison with gefitinib-based PROTACs (11.7–22.3 nM).
PROTAC efficacy Targeted protein degradation Estrogen receptor

Synthetic Efficiency in Arylation Reactions

The compound demonstrates exceptional reactivity in nucleophilic aromatic substitution (SNAr) reactions. In a reported procedure, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (419 mg, 1.85 mmol) was reacted with 4-fluoronitrobenzene (261 mg, 1.85 mmol) and potassium carbonate (511 mg, 3.70 mmol) in DMF at 90 °C overnight to afford tert-butyl 7-(4-nitrophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate in 94.2% isolated yield (606 mg) [1]. In contrast, the 7-Boc isomer (CAS 896464-16-7) often requires harsher conditions or provides lower yields for analogous transformations due to the altered electronics of the spirocyclic core . The high yield and straightforward workup (filtration of precipitated product) underscore the compound's value as a scalable building block.

Isolated Yield (SNAr)
Reported
94.2%
1.85 mmol scale
Supports efficient scale-up and cost-effective building block use.
DMF, 90 °C, K₂CO₃; 7-Boc analog typically requires harsher conditions or gives lower yields.
Organic synthesis Building block utility Process chemistry

Cost-Efficiency and Bulk Availability

MedChemExpress offers tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate at $25 for 500 mg, scaling to $1,155 for 100 g, with all sizes in stock . AChemBlock lists the same compound at $55 for 5 g and $240 for 25 g . For the regioisomeric 7-carboxylate, AChemBlock pricing is $16 for 1 g and $46 for 5 g—slightly lower on a per-gram basis for small quantities, but with limited stock availability and a narrower purity specification (97% vs. 99.89%) . The target compound's combination of high purity, bulk availability, and competitive pricing makes it the preferred choice for large-scale PROTAC synthesis programs where reproducibility and cost per gram are critical.

Bulk Price (per gram)
Data to verify
$11.55
100 g scale99.89% purity
Competitive pricing for large-scale PROTAC synthesis programs.
MedChemExpress catalog, April 2026; 7-carboxylate isomer cheaper but lower purity and limited stock.
Procurement Cost analysis Scalability

Recommended Application Scenarios


PROTAC Linker for ER and AR Degraders

This compound is the linker of record for PROTAC ER Degrader-12 (DC50 < 10 nM in MCF-7 cells) and PROTAC AR Degrader-9 (DC50 = 262.38 nM in HDPC cells) . Researchers developing estrogen receptor or androgen receptor PROTACs should procure this specific linker to ensure reproducibility of published degradation data. The high purity (99.89%) and bulk availability support both exploratory SAR studies and scale-up to preclinical evaluation .

Medicinal Chemistry Building Block

The orthogonal protection (Boc on 2-position, free amine on 7-position) enables sequential functionalization of the spirocyclic core . The high yield (94.2%) demonstrated in SNAr reactions with 4-fluoronitrobenzene confirms its utility as a robust intermediate for constructing diverse spirocyclic libraries . This compound is particularly valuable for medicinal chemists exploring conformationally constrained piperidine-azetidine scaffolds for GPCR or kinase targets.

Physicochemical Optimization of Linkers

When optimizing PROTAC permeability, the low TPSA (41.6 Ų) of this spirocyclic linker offers a distinct advantage over polar PEG linkers (TPSA > 200 Ų) . Scientists aiming to improve cell penetration without sacrificing linker rigidity should prioritize this scaffold. The compound's balanced LogP (1.23) also maintains drug-like properties compared to more lipophilic alkyl linkers .

Large-Scale PROTAC Synthesis

With multi-gram to 100 g quantities available from MedChemExpress at competitive bulk pricing ($11.55/g for 100 g), this compound is suitable for process chemistry and pilot-scale PROTAC production . The high purity grade minimizes downstream purification requirements, reducing overall manufacturing costs. Additionally, the robust SNAr chemistry (94.2% yield) suggests that telescoped syntheses using this building block can be efficiently scaled .

Application
Selection Property
Validation Focus
ER/AR PROTAC linker replication
Linker identity for published degraders (ER Degrader-12, AR Degrader-9)
Reproducibility of degradation data and purity requirements
Spirocyclic library synthesis
Orthogonal Boc protection enabling sequential functionalization
High-yielding SNAr chemistry for diverse analog construction
Permeability optimization of PROTACs
Low TPSA scaffold vs. polar PEG linkers
Predicted improved passive permeability; requires experimental confirmation
Large-scale PROTAC assembly
Bulk availability and high purity grade
Cost-effective synthesis and reduced downstream purification burden

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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